2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol
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Overview
Description
2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol is a chemical compound that features a piperazine ring substituted with a 4-chlorophenyl group and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol typically involves the reaction of 4-chlorophenylpiperazine with a suitable nitrophenol derivative. One common method includes the Mannich reaction, where the piperazine ring is incorporated into the compound through a multi-step process . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol moiety can be oxidized under specific conditions to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include amines, quinones, and substituted piperazines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol involves its interaction with specific molecular targets. The piperazine ring is known to modulate pharmacokinetic properties, while the nitrophenol moiety may interact with enzymes and receptors involved in various biological pathways . The compound’s effects are mediated through these interactions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.
Hydroxyzine: Another piperazine derivative with sedative and anti-anxiety properties.
Uniqueness
2-[[4-(4-Chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitrophenol moiety with a piperazine ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-4-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-14-1-3-15(4-2-14)20-9-7-19(8-10-20)12-13-11-16(21(23)24)5-6-17(13)22/h1-6,11,22H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPPQMGTVPHKHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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